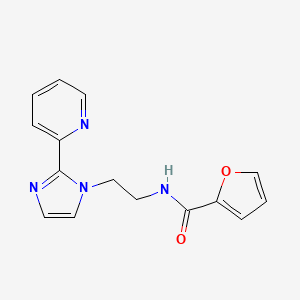

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide” is a complex organic compound that contains a furan ring and a pyridine ring . It is a type of amide, which are very common in nature and can be easily synthesized . Amides have been exploited for their in vitro anti-microbial and in vivo anti-inflammatory activities .

Synthesis Analysis

The synthesis of this compound involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol . This reaction gives N-(pyridin-2-yl)furan-2-carboxamide . The subsequent treatment of this compound with excess diphosphorus pentasulfide in anhydrous toluene under reflux affords the corresponding thioamide .Molecular Structure Analysis

The crystal structure of this compound was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52(14)° . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Chemical Reactions Analysis

The product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent entered exclusively the 5-position of the furan ring . The alkylation of the title compound with methyl iodide led to the formation of quaternization product at the pyridine nitrogen atom .Physical And Chemical Properties Analysis

The Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions, generated the chain-shaped 3D network structure . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .科学的研究の応用

Crystal Structure Analysis

The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . This could potentially be applied to the compound for structural analysis.

Hirshfeld Surface Analysis

Hirshfeld surface analysis (HSA) has been used for determining the N–H···O intermolecular hydrogen bonding interactions, generating the chain shaped 3D network structure . This could be a potential application for studying the intermolecular interactions of the compound.

Density Functional Theory (DFT) Calculations

The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) . This could be a potential application for studying the electronic properties of the compound.

Molecular Docking Studies

Molecular docking studies have been carried out to understand the binding of the compounds toward the molecular targets c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . This suggests potential applications in drug discovery and development.

Synthesis of Biheteroarenes

The compound could potentially be used in the synthesis of biheteroarenes, a class of compounds that have been found to exhibit biological activity .

Electrophilic Substitution Reactions

The compound could potentially undergo electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .

将来の方向性

The future directions for this compound could involve further exploration of its biological activity, given the known activities of similar compounds . Additionally, further studies could explore its potential applications in medicinal chemistry, such as its analgesic and anti-inflammatory activity .

作用機序

Target of Action

The primary targets of the compound N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide are molecular targets such as c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . These targets play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mode of Action

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide interacts with its targets through a process known as molecular docking . This interaction leads to changes in the targets’ activities, which can result in alterations in cellular processes.

特性

IUPAC Name |

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c20-15(13-5-3-11-21-13)18-8-10-19-9-7-17-14(19)12-4-1-2-6-16-12/h1-7,9,11H,8,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZARIVCNTJORBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2692179.png)

![N1-cyclopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2692180.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclopropanecarboxamide](/img/structure/B2692185.png)

![Ethyl 4-[[2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2692189.png)

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2692191.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2692192.png)